molecular formula C20H21N3O4 B2736034 N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1286718-48-6

N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2736034
CAS No.: 1286718-48-6
M. Wt: 367.405
InChI Key: HKFNUCJGKMVEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by the presence of a 1,3,4-oxadiazole ring system, a privileged scaffold widely recognized for its diverse biological activities . The 1,3,4-oxadiazole moiety is a well-known pharmacophore that has been incorporated into various drug candidates due to its ability to engage in key hydrogen-bonding interactions with biological targets, thereby contributing to high cytotoxicity against malignant cells and other therapeutic effects . Specifically, 1,3,4-oxadiazole derivatives have demonstrated potent antiproliferative activities through mechanisms such as the inhibition of critical enzymes and kinases involved in cancer cell proliferation, including thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Furthermore, structural analogs containing the 1,3,4-oxadiazole unit have been developed as radiotracers, such as [18F]NS10743, for central nervous system imaging, highlighting the potential of this chemotype in neuropharmacology and diagnostic applications . The molecular structure of this compound integrates the 1,3,4-oxadiazole unit with a 3,4-dimethoxybenzyl group and a p-tolyl substituent, which may influence its physicochemical properties, target selectivity, and overall bioactivity profile. This combination makes it a valuable chemical tool for researchers investigating new ligands for various biological targets, including enzymes, receptors, and nucleic acids. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13-4-7-15(8-5-13)20-23-22-19(27-20)11-18(24)21-12-14-6-9-16(25-2)17(10-14)26-3/h4-10H,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFNUCJGKMVEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule can be deconstructed into two primary components:

  • 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ylacetic acid : Generated via cyclization of a hydrazide intermediate.
  • 3,4-Dimethoxybenzylamine : A commercially available building block or synthesized via reduction of the corresponding nitrile.

Coupling these fragments via amide bond formation completes the synthesis. Key challenges include optimizing cyclization conditions for the oxadiazole ring and ensuring regioselective amidation without side reactions.

Synthesis of 5-(4-Methylphenyl)-1,3,4-Oxadiazol-2-ylacetic Acid

Hydrazide Intermediate Preparation

The synthesis begins with the preparation of 4-methylbenzohydrazide.

  • Procedure : 4-Methylbenzoic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) under reflux for 2 hours to form the acid chloride. Excess thionyl chloride is removed under reduced pressure, and the residue is reacted with hydrazine hydrate (1.5 equiv) in ethanol at 0–5°C for 1 hour.
  • Yield : 85–90% after recrystallization from ethanol.

Oxadiazole Ring Formation

Cyclization of the hydrazide with chloroacetic acid forms the 1,3,4-oxadiazole core. Two principal methods are documented:

Phosphorus Oxychloride (POCl₃)-Mediated Cyclization
  • Conditions : The hydrazide (1.0 equiv) and chloroacetic acid (1.2 equiv) are refluxed in POCl₃ (5 mL/mmol) for 6–7 hours.
  • Workup : The reaction mixture is poured onto crushed ice, neutralized with NaHCO₃, and extracted with ethyl acetate.
  • Yield : 70–75%.
Carbonyldiimidazole (CDI)-Assisted Cyclization
  • Conditions : Chloroacetic acid (1.2 equiv) is activated with CDI (1.5 equiv) in tetrahydrofuran (THF) at 0°C for 1 hour. The hydrazide (1.0 equiv) is added, and the mixture is stirred at room temperature for 12 hours.
  • Workup : The solvent is evaporated, and the residue is purified via silica gel chromatography (hexane/THF, 7:3).
  • Yield : 80–85%.
Comparative Analysis of Cyclization Methods
Parameter POCl₃ Method CDI Method
Reaction Time 6–7 hours 12 hours
Temperature Reflux (110°C) Room Temperature
Yield 70–75% 80–85%
Safety Considerations Corrosive reagent Mild conditions

Amide Coupling with 3,4-Dimethoxybenzylamine

The final step involves coupling the oxadiazole-acetic acid with 3,4-dimethoxybenzylamine using carbodiimide-based reagents.

EDCI/DMAP-Mediated Coupling

  • Procedure : 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ylacetic acid (1.0 equiv), 3,4-dimethoxybenzylamine (1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are dissolved in anhydrous DCM. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl, 1.5 equiv) is added at 0°C under nitrogen. The mixture is stirred at room temperature for 24 hours.
  • Workup : The organic layer is washed with 2M HCl, saturated NaHCO₃, and brine, dried over Na₂SO₄, and concentrated. The crude product is recrystallized from DCM/ethyl acetate (1:1).
  • Yield : 76–82%.

Alternative Coupling Reagents

While EDCI/DMAP is optimal, other agents like HATU or DCC have been explored for analogous compounds. However, EDCI minimizes racemization and side reactions in this system.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.2 Hz, 2H, Ar-H), 7.35 (d, J = 8.2 Hz, 2H, Ar-H), 6.85–6.75 (m, 3H, dimethoxy-Ar-H), 4.45 (s, 2H, CH₂), 3.90 (s, 6H, OCH₃), 3.80 (s, 2H, COCH₂), 2.45 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 169.5 (CONH), 163.2 (oxadiazole-C), 151.0, 149.5 (OCH₃), 132.5–118.0 (Ar-C), 55.8 (OCH₃), 42.5 (CH₂), 21.5 (CH₃).
  • HRMS (ESI) : m/z calcd for C₂₁H₂₁N₃O₄ [M+H]⁺: 380.1601; found: 380.1608.

X-ray Diffraction (XRD)

Single-crystal XRD analysis of a related oxadiazole-acetamide derivative confirms the planar oxadiazole ring and trans-amide configuration, with key bond lengths of 1.34 Å (C=N) and 1.23 Å (C=O).

Optimization and Scale-Up Considerations

Solvent Selection

  • Dichloromethane (DCM) is preferred for EDCI-mediated coupling due to its low nucleophilicity and compatibility with DMAP.
  • THF or DMF may induce side reactions with oxadiazole rings at elevated temperatures.

Temperature Control

  • Coupling at 0°C→RT minimizes epimerization and ensures high regioselectivity.

Purification Techniques

  • Recrystallization from DCM/ethyl acetate (1:1) yields >99% purity.
  • Column chromatography (SiO₂, hexane/EtOAc) is effective for gram-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Benzyl halides, acylating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves several key steps:

  • Formation of the Oxadiazole Ring : The oxadiazole ring is synthesized through the cyclization of a hydrazide with a suitable carboxylic acid derivative under acidic or basic conditions.
  • Introduction of the Benzyl Group : This is achieved via nucleophilic substitution where a benzyl halide reacts with the oxadiazole derivative.
  • Acetamide Formation : The final step involves reacting the intermediate with an acylating agent like acetic anhydride or acetyl chloride.

These synthetic routes can be optimized for yield and purity using various catalysts and purification techniques such as recrystallization and chromatography.

Biological Activities

This compound exhibits several biological activities that make it a candidate for further research:

Anticancer Activity

Research indicates that compounds similar to this one show significant anticancer properties. For example, studies have demonstrated that derivatives with oxadiazole rings can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The presence of electron-withdrawing groups enhances these activities by stabilizing reactive intermediates crucial for biological interactions .

Antimicrobial Properties

Similar oxadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that specific functional groups are vital for enhancing antimicrobial activity .

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit enzymes involved in cancer metabolism. For instance, related compounds have been shown to inhibit protein kinases critical for tumor growth .

Case Studies and Research Findings

Several studies provide insights into the efficacy of this compound:

Case Study 1: Anticancer Efficacy

In a study evaluating various oxadiazole derivatives against cancer cell lines such as A-431 and Jurkat, modifications in the phenyl ring significantly influenced cytotoxicity. Compounds with methoxy substitutions demonstrated enhanced activity compared to unsubstituted counterparts .

Case Study 2: Antimicrobial Activity

Research on related compounds indicated their effectiveness against a range of bacterial strains. The presence of specific substituents was found to improve the antimicrobial efficacy significantly .

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for development in several therapeutic areas:

  • Cancer Therapy : Due to its anticancer properties, further exploration could lead to new treatments for various malignancies.
  • Infectious Diseases : Its antimicrobial properties suggest potential applications in treating bacterial infections.

Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialEffective against Gram-positive/negative bacteria
Enzyme InhibitionInhibits enzymes critical for tumor growth

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function.

    Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines or enzymes.

    Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazole-acetamide derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogues:

Table 1: Comparison of Structural Analogues
>>
Compound Name Key Substituents Biological Activity Physicochemical Properties Reference
Target Compound :
N-[(3,4-Dimethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
- 3,4-Dimethoxybenzyl
- 4-Methylphenyl
Potential DGAT2 inhibition (inferred from similar dimethoxyphenyl derivatives)
Anticancer activity (structural similarity to oxadiazole-thiazolidinone hybrids)
High lipophilicity (logP ~3.5 predicted)
Moderate solubility in polar solvents
N-(4-Chlorobenzyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide - 4-Chlorobenzyl
- 4-Nitrophenyl
- Sulfanyl linker
Not explicitly reported; nitro groups often associated with electron-withdrawing effects in enzyme inhibition Increased molecular weight (494.95 g/mol)
Reduced solubility due to nitro group
N-(3,4-Dichlorophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide - 3,4-Dichlorophenyl
- 3-Methylphenyl
Enhanced cytotoxicity (dichlorophenyl groups improve membrane penetration) Higher logP (predicted ~4.0)
Moderate metabolic stability
2-(2,4-Dioxothiazolidin-3-yl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-acetamide - 3,4-Dimethoxyphenyl
- Thiazolidinone ring
Anticancer activity (69% yield in synthesis; IC₅₀ values <10 µM in some cell lines) Balanced solubility and lipophilicity
2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide - 3,4-Dimethoxyphenyl
- 5-Methylisoxazolyl
Tyrosinase inhibition (predicted from isoxazole moiety) Lower logP (~2.8 predicted)
Improved aqueous solubility

Key Findings from Comparative Studies

Sulfanyl linkers (e.g., in and ) reduce metabolic stability but increase molecular flexibility, which may optimize binding to enzyme active sites .

Biological Activity: Anticancer Potential: Compounds with thiazolidinone or indole moieties (e.g., and ) exhibit superior anticancer activity due to dual inhibition of tubulin and topoisomerase enzymes. The target compound’s dimethoxyphenyl group may confer similar effects . Enzyme Inhibition: The 3,4-dimethoxyphenyl group is a hallmark of DGAT2 inhibitors (e.g., DGAT2-iC in ), suggesting the target compound could modulate lipid metabolism .

Synthetic Complexity :

  • Multi-step syntheses (up to 5 steps) are common for these derivatives, with yields ranging from 69% to 80% . The target compound’s benzyl-acetamide side chain requires precise functionalization to avoid steric hindrance .

Biological Activity

N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound that belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Characteristics

The molecular structure of this compound exhibits significant features that contribute to its biological activity:

PropertyValue
Molecular Weight432.48 g/mol
Molecular FormulaC24H24N4O4
LogP2.1563
Polar Surface Area67.703 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit notable anticancer properties. The mechanisms of action include:

  • Inhibition of Enzymes : The compound targets various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Selective Cytotoxicity : Studies have shown that derivatives of 1,3,4-oxadiazoles selectively induce apoptosis in cancer cells while sparing normal cells .

Case Study: Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines.

Antimicrobial Activity

The antimicrobial potential of the compound has been evaluated against various pathogens. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity with MIC values ranging from 0.5 to 1.0 µg/mL against Gram-positive and Gram-negative bacteria .

Table: Antimicrobial Activity

PathogenMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli0.75
Pseudomonas aeruginosa1.0

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound has been investigated for other pharmacological activities:

  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in various models.
  • Antioxidant Activity : Exhibits free radical scavenging properties that may contribute to its protective effects against oxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a two-step approach:

Oxadiazole formation : Cyclize 4-methylphenyl-substituted hydrazide derivatives with acetic anhydride or POCl₃ to form the 1,3,4-oxadiazole ring.

Acetamide coupling : React the oxadiazole intermediate with 3,4-dimethoxybenzylamine using coupling agents like EDCI or DCC in dichloromethane or DMF.

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of oxadiazole to amine) and temperature (50–70°C) to improve yield. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can the crystal structure and conformational stability of this compound be analyzed?

  • Methodology :

  • X-ray crystallography : Grow single crystals via slow evaporation (e.g., dichloromethane/ethyl acetate mixture). Analyze dihedral angles between the 3,4-dimethoxyphenyl and 4-methylphenyl groups to assess steric interactions.
  • Hydrogen bonding : Identify N–H⋯O and C–H⋯π interactions using software like Mercury. Compare with structurally similar acetamides (e.g., C14H10ClF2NO) to validate packing stability .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology :

  • Enzyme inhibition : Test against lipoxygenase (LOX) or cyclooxygenase (COX) using spectrophotometric assays (e.g., LOX inhibition via linoleic acid peroxidation at 234 nm).
  • Antibacterial screening : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare zones of inhibition with standard antibiotics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance potency?

  • Methodology :

  • Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to modulate steric/electronic effects.
  • Oxadiazole ring substitution : Introduce heteroatoms (e.g., sulfur in place of oxygen) or fused rings (e.g., thiadiazole) to alter π-stacking interactions.
  • Validation : Compare IC₅₀ values in enzyme assays and correlate with computational docking results (e.g., AutoDock Vina) .

Q. How should conflicting bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be resolved?

  • Methodology :

Assay validation : Replicate in vitro experiments under standardized conditions (pH, temperature, cofactors).

ADME profiling : Assess solubility (shake-flask method), metabolic stability (liver microsomes), and plasma protein binding (equilibrium dialysis).

Pharmacokinetic studies : Perform dose-ranging in rodent models to evaluate bioavailability and tissue distribution .

Q. What computational strategies can predict binding modes with target proteins (e.g., LOX or kinases)?

  • Methodology :

  • Molecular docking : Use crystal structures of target proteins (PDB ID: e.g., 1LOX) to simulate ligand binding. Prioritize poses with low RMSD (<2 Å) and strong hydrogen bonds.
  • MD simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess conformational stability. Analyze free energy landscapes (MM-PBSA) for key residues .

Q. How can metabolic stability and potential toxicity be evaluated preclinically?

  • Methodology :

  • CYP450 inhibition : Use fluorometric assays (e.g., CYP3A4 substrate: 7-benzyloxy-4-trifluoromethylcoumarin).
  • Ames test : Screen for mutagenicity in Salmonella typhimurium strains TA98/TA100.
  • Hepatotoxicity : Measure ALT/AST levels in HepG2 cell cultures post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.